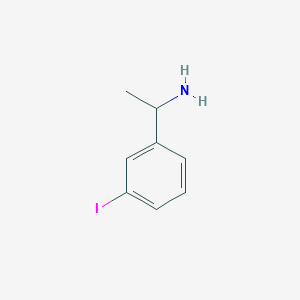

1-(3-Iodophenyl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

1-(3-iodophenyl)ethanamine |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 |

InChI Key |

UYKFZJRBIDHFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)N |

Origin of Product |

United States |

Significance of Aryl Halide and Chiral Amine Scaffolds in Contemporary Chemical Research

Aryl halides and chiral amines are fundamental structural units that independently confer valuable properties to organic molecules. Their combination within a single scaffold, as seen in 1-(3-Iodophenyl)ethan-1-amine, creates a powerful tool for synthetic chemists.

Aryl halides, particularly iodoarenes, are prized for their reactivity in a wide array of cross-coupling reactions. ambeed.comresearchgate.net These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ambeed.com The carbon-iodine bond is the most reactive among the common halogens, allowing for milder reaction conditions and broader substrate scope. This reactivity makes iodoarenes, like the iodophenyl group in the title compound, key precursors for the synthesis of complex aromatic and heteroaromatic systems. acs.org Furthermore, the presence of an iodine atom can be leveraged for the introduction of other functional groups or for radiolabeling studies. ontosight.ai

Chiral amines are ubiquitous in biologically active molecules, including a vast number of pharmaceuticals, natural products, and agrochemicals. xjtu.edu.cnchinesechemsoc.org The stereochemistry of the amine-bearing center is often critical for biological activity, as different enantiomers can exhibit vastly different pharmacological profiles. nih.gov The chiral β-aryl ethylamine (B1201723) scaffold, a core component of this compound, is a classic pharmacophore found in endogenous neurotransmitters and a wide range of pharmaceutical agents. xjtu.edu.cn The development of methods for the efficient synthesis of enantiomerically pure chiral amines is a major focus of contemporary research. xjtu.edu.cnsciencenet.cn These efforts include asymmetric synthesis, resolution of racemic mixtures, and the use of chiral building blocks derived from the "chiral pool" of naturally occurring molecules. nih.govsciencenet.cn

The synergy of combining an aryl halide with a chiral amine in a single molecule provides a modular platform for the rapid generation of molecular diversity. This allows for systematic exploration of structure-activity relationships (SAR) in drug discovery and the tuning of material properties. The aryl halide serves as a handle for introducing a wide variety of substituents through cross-coupling chemistry, while the chiral amine provides the specific three-dimensional arrangement crucial for biological recognition or the templating of chiral structures.

Contextualization of 1 3 Iodophenyl Ethan 1 Amine As a Versatile Chiral Building Block

1-(3-Iodophenyl)ethan-1-amine, with its distinct structural features, is a prime example of a versatile chiral building block. bldpharm.comchemshuttle.combldpharm.com Its utility stems from the strategic placement of the iodo and amino functionalities on the phenylethyl scaffold. The compound is commercially available in both its racemic and enantiomerically pure forms, such as (S)-1-(3-Iodophenyl)ethan-1-amine, which is crucial for applications where stereochemistry is a determining factor. fluorochem.co.uk

The primary application of this building block lies in its use as a precursor for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The iodo group, as previously mentioned, is an excellent substrate for a multitude of transition metal-catalyzed cross-coupling reactions. This dual functionality allows for a divergent synthetic approach, where a common intermediate can be elaborated into a library of diverse compounds.

For instance, the amine functionality can be protected, followed by a cross-coupling reaction at the iodo position to introduce a new aryl, alkyl, or other functional group. Subsequent deprotection and further modification of the amine provide access to a wide range of substituted chiral phenylethylamines. This strategy is particularly valuable in medicinal chemistry for the rapid synthesis of analogs of a lead compound to optimize its biological activity.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C8H10IN |

| Molecular Weight | 247.08 g/mol |

| Appearance | Varies (often a liquid or low-melting solid) |

| CAS Number | 634151-09-0 |

Overview of Research Trajectories for Iodophenyl and Chiral Ethanamine Derivatives

Advanced Strategies for the Formation of the 3-Iodophenyl Moiety

The creation of the 3-iodophenyl scaffold is a critical precursor step. Several methodologies can be employed, each with its own advantages and substrate scope considerations. These include direct regioselective iodination, palladium-catalyzed cross-coupling reactions, and diazotization-mediated pathways.

Regioselective Iodination Protocols

Direct iodination of an aromatic ring offers a straightforward approach to introduce the iodine atom. However, achieving regioselectivity, particularly for the meta-position, can be challenging and is highly dependent on the nature of the substituents already present on the aromatic ring and the choice of iodinating agent.

For a substrate like acetophenone, direct iodination tends to occur at the α-position to the carbonyl group rather than on the aromatic ring. chem-soc.sipsu.eduresearchgate.net To achieve aromatic iodination, specific reagents and conditions are necessary. The use of elemental iodine with an oxidizing agent is a common strategy. For instance, the combination of iodine and 30% aqueous hydrogen peroxide under solvent-free conditions has been shown to be effective for the iodination of various aromatic compounds. chem-soc.siresearchgate.net However, with acetophenone, this system favors α-iodination. chem-soc.si

Another approach involves the use of more reactive iodinating species generated in situ. For example, the Selectfluor™ reagent (F-TEDA-BF4) in combination with iodine can facilitate the iodination of arenes. arkat-usa.org The regioselectivity of this reaction is influenced by the solvent system, with ionic liquids showing promise in directing the substitution. arkat-usa.org In some cases, with deactivated aromatic rings, forcing conditions may be required, but this can lead to a mixture of isomers.

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Iodide Construction

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-iodine bonds, although they are more commonly used to form carbon-carbon or carbon-heteroatom bonds starting from aryl halides. jove.combohrium.com However, certain palladium-catalyzed reactions can be adapted for the synthesis of aryl iodides.

While direct palladium-catalyzed iodination is less common, a related strategy involves the use of a pre-functionalized aromatic ring. For example, an aryl boronic acid or ester can undergo a palladium-catalyzed coupling reaction with an iodine source. More frequently, palladium catalysis is employed in reactions where an iodo-substituted precursor is used to build more complex molecules. jove.commdpi.comsigmaaldrich.comfigshare.com For instance, 3'-iodoacetophenone can be utilized in Heck or Suzuki coupling reactions to introduce further substituents. jove.com

Diazotization-Mediated Iodination Pathways for Aromatic Precursors

The Sandmeyer reaction and related diazotization-mediated transformations provide a reliable and highly regioselective method for introducing an iodine atom onto an aromatic ring. This pathway typically begins with the nitration of an appropriate precursor, followed by reduction of the nitro group to an amine, diazotization of the resulting aniline (B41778) derivative, and subsequent displacement of the diazonium group with iodide.

Starting with acetophenone, nitration typically yields 3-nitroacetophenone as the major product due to the meta-directing effect of the acetyl group. Subsequent reduction of the nitro group to an amine affords 3-aminoacetophenone. This reduction can be carried out using various reagents, but care must be taken to avoid reduction of the ketone functionality. chegg.com Finally, the 3-aminoacetophenone is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt, which is then quenched with an iodide salt, such as potassium iodide or sodium iodide, to yield 3-iodoacetophenone. chegg.comgla.ac.uk This method is often preferred for its high regioselectivity and applicability to a wide range of substrates. gla.ac.ukresearchgate.netrsc.org A one-pot diazotization-iodination procedure has been developed, offering an operationally simple and mild method for this transformation. gla.ac.ukrsc.org

Enantioselective Synthesis of 1-(3-Iodophenyl)ethan-1-amine

With the precursor 1-(3-iodophenyl)ethan-1-one in hand, the next crucial step is the enantioselective synthesis of the target amine. This is most commonly achieved through the asymmetric reduction of the ketone to the corresponding alcohol, followed by conversion to the amine, or through direct asymmetric reductive amination.

Asymmetric Catalytic Reduction of 1-(3-Iodophenyl)ethan-1-one

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry. rsc.orgthieme-connect.com This transformation can be accomplished using various catalytic systems, including those based on transition metals and organocatalysts.

The resulting chiral alcohol, (S)-1-(3-iodophenyl)ethan-1-ol or (R)-1-(3-iodophenyl)ethan-1-ol, can then be converted to the corresponding amine with retention or inversion of stereochemistry, depending on the chosen method (e.g., via a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source).

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations, offering advantages such as lower toxicity, air and moisture stability, and often milder reaction conditions. rsc.orgthieme-connect.comnih.gov

One prominent class of organocatalysts for ketone reduction is the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. ru.nlsigmaaldrich.com These catalysts, in conjunction with a stoichiometric borane (B79455) source, can reduce prochiral ketones with high enantioselectivity. ru.nltandfonline.comsioc-journal.cnresearchgate.net The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

Another important class of organocatalysts for this transformation are bifunctional thiourea-amine catalysts. nih.gov These catalysts operate through a mechanism where the thiourea (B124793) moiety activates the ketone by hydrogen bonding, while the amine group coordinates to a reducing agent like catecholborane, enhancing its hydricity and delivering the hydride in a stereocontrolled manner. nih.gov This approach has been shown to be effective for the reduction of a variety of aryl ketones. nih.gov

Other organocatalytic systems, such as those based on chiral phosphoric acids, have also been developed for the asymmetric reduction of ketones. rsc.org Additionally, P-chiral phosphinamides have been demonstrated as effective organocatalysts for the desymmetric enantioselective reduction of cyclic 1,3-diketones, highlighting the potential of phosphorus-based organocatalysts in asymmetric reductions. nih.gov The choice of catalyst and reaction conditions is critical to achieving high yield and enantioselectivity for the desired enantiomer of 1-(3-iodophenyl)ethan-1-ol, which is a key intermediate for the synthesis of this compound.

| Catalyst Type | Key Features |

| CBS Catalysts (Oxazaborolidines) | Proline-derived chiral catalysts used with a borane source. Highly enantioselective for the reduction of prochiral ketones. ru.nlsigmaaldrich.comtandfonline.comsioc-journal.cnresearchgate.net |

| Bifunctional Thiourea-Amine Catalysts | Air-stable organocatalysts that activate the ketone and the reducing agent simultaneously. nih.gov |

| Chiral Phosphoric Acids | Acidic organocatalysts capable of activating ketones for asymmetric reduction. rsc.org |

| P-Chiral Phosphinamides | Recyclable organocatalysts effective for the reduction of diketones. nih.gov |

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective synthesis of chiral alcohols from prochiral ketones, which can then be converted to the corresponding amines. nih.gov These methods are prized for their high efficiency and enantioselectivity. diva-portal.org

The ATH of acetophenones, including halogen-substituted derivatives, has been extensively studied. Noyori-Ikariya type catalysts, which are typically ruthenium(II) complexes with a chiral diamine ligand, are highly effective for this transformation. rsc.orgrug.nl For instance, the ATH of various substituted acetophenones using a formic acid/triethylamine mixture as the hydrogen source can yield the corresponding secondary alcohols with high enantiomeric excess (ee). rsc.org

Manganese(I) complexes supported by bidentate aminophosphine (B1255530) ligands have also emerged as effective pre-catalysts for the ATH of ketones. bohrium.com These catalysts can afford the desired chiral alcohols in high yields and with excellent enantioselectivities, often exceeding 99% ee. bohrium.com The choice of ligand and reaction conditions, such as temperature and the hydrogen donor (e.g., 2-propanol or formic acid), plays a crucial role in the stereochemical outcome of the reduction. rug.nlbohrium.com

Below is a table summarizing representative results for the asymmetric transfer hydrogenation of substituted acetophenones, which are precursors to compounds like this compound.

| Catalyst/Ligand System | Substrate | Hydrogen Source | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Noyori-Ikariya type Ru-catalyst | Acetophenone | 2-propanol | High | 92 | rug.nl |

| [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ / C₂-symmetric bis(phosphinites) | Substituted Acetophenones | Isopropyl alcohol | 96-99 | up to 60 | researchgate.net |

| [L8Mn(CO)₃Br] (L8 = aminophosphine) | Acetophenone | Not specified | High | up to 99 | bohrium.com |

| Rhodium complex with piperidine-based ligands | Various Ketones | Water | High | Not specified | researchgate.net |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In the context of preparing chiral amines, Ellman's chiral tert-butanesulfinamide has proven to be a highly effective reagent. osi.lv This method involves the condensation of the chiral auxiliary with the ketone precursor (3-iodoacetophenone) to form an N-sulfinyl-ketimine intermediate. Subsequent diastereoselective reduction of the C=N bond, followed by acidic removal of the auxiliary, affords the desired chiral amine with high enantiopurity. osi.lv

The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one of the diastereotopic faces of the imine. This approach is broadly applicable to the synthesis of a wide range of chiral amines.

Enantiomeric Resolution Methodologies

Enantiomeric resolution is a classical yet highly effective technique for separating racemic mixtures of chiral compounds. For this compound, several resolution strategies can be employed.

Classical Resolution with Chiral Acids

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, when a racemic amine reacts with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.orgwikipedia.org

Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgwikipedia.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base. libretexts.orgrsc.org

| Resolving Agent | Racemate | Principle | Reference |

| (+)-Tartaric Acid | Racemic Base | Formation of diastereomeric salts with different solubilities. | libretexts.orgwikipedia.org |

| (-)-Mandelic Acid | Racemic Base | Formation of diastereomeric salts with different solubilities. | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Racemic Base | Formation of diastereomeric salts with different solubilities. | libretexts.org |

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a more advanced and efficient method that can theoretically convert a racemic mixture entirely into a single desired enantiomer. researchgate.net This process combines the kinetic resolution of the racemic starting material with in situ racemization of the slower-reacting enantiomer. researchgate.net

For the synthesis of chiral amines, DKR can be applied to the reduction of the corresponding ketone precursor. This often involves a combination of a chiral catalyst for the enantioselective reduction and a racemization catalyst. For instance, the DKR of α-halo ketones can be achieved using a chiral N-heterocyclic carbene catalyst. acs.orgnih.gov Another approach is the DKR of β-aryl α-keto esters via asymmetric transfer hydrogenation, which can generate multiple contiguous stereocenters with high diastereoselectivity. organic-chemistry.org

Enzymatic Resolution Strategies

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amines. Lipases are commonly used enzymes for the kinetic resolution of racemic amines via enantioselective acylation. uobabylon.edu.iqnih.gov

In a typical enzymatic kinetic resolution, the racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer of the amine at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. uobabylon.edu.iqnih.gov For example, Candida antarctica lipase B (Novozym 435) is a widely used biocatalyst for the resolution of phenylethanamine derivatives. uobabylon.edu.iqnih.gov The acylated product and the remaining unreacted amine can then be separated by standard chromatographic techniques.

Synthesis of Derivatized this compound Structures

The amino group of this compound serves as a versatile handle for further derivatization, enabling the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science.

Common derivatization reactions include N-acylation, N-alkylation, and the formation of amides and sulfonamides. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives. N-alkylation can be achieved by reacting the amine with alkyl halides.

Furthermore, the iodo-substituent on the phenyl ring opens up possibilities for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions allow for the introduction of diverse functional groups at the 3-position of the phenyl ring, leading to a vast library of derivatized structures. For example, the synthesis of 2-bromo-1-(3-iodophenyl)ethan-1-one, a precursor, has been reported, which can then be used to synthesize more complex heterocyclic structures. nih.gov

Amine Protection and Deprotection Strategies

The amino group is highly reactive and can interfere with many chemical transformations. libretexts.org Therefore, its temporary protection is a common and often necessary strategy in multi-step syntheses. libretexts.orgorganic-chemistry.org The choice of protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps. organic-chemistry.org

Common Amine Protecting Groups:

A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. nih.govmasterorganicchemistry.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov It is stable to a variety of reaction conditions, including nucleophilic attack and catalytic hydrogenation, but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

Another common protecting group is the benzyl (B1604629) (Bn) group, which can be introduced by reacting the amine with a benzyl halide. fishersci.co.uk The Bn group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. fishersci.co.uk

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, particularly in peptide synthesis. It is stable under acidic conditions but can be removed with a base, such as piperidine. masterorganicchemistry.comnih.gov This orthogonality with acid-labile protecting groups like Boc allows for selective deprotection strategies in complex molecules. organic-chemistry.org

Deprotection Methods:

The removal of the protecting group, or deprotection, is the final step in this strategy. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule.

Acidic Deprotection: As mentioned, Boc groups are commonly removed with strong acids like TFA or HCl. masterorganicchemistry.comfishersci.co.uk

Basic Deprotection: Fmoc groups are susceptible to cleavage by bases. nih.gov

Hydrogenolysis: Benzyl groups are typically removed by catalytic hydrogenation. fishersci.co.uk

Oxidative Deprotection: Some protecting groups, like the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, are designed to be removed under oxidative conditions, offering another layer of orthogonality. nih.gov

Thermal Deprotection: In some cases, thermal conditions can be used to remove protecting groups like the N-Boc group. nih.gov

The following table summarizes common amine protection and deprotection strategies relevant to the synthesis of compounds like this compound.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Benzyl | Bn | Benzyl halide | Catalytic hydrogenolysis fishersci.co.uk |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., piperidine) masterorganicchemistry.comnih.gov |

Reactivity of the Aryl Iodide Moiety in Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is the most reactive of the carbon-halogen bonds, rendering it an excellent substrate for various metal-catalyzed cross-coupling reactions. This reactivity is pivotal for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactivity with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. jyu.filibretexts.org this compound readily participates in this reaction. The process generally involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product. libretexts.org The reaction is compatible with a wide array of functional groups and can be carried out under mild conditions. tcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(3-Phenylphenyl)ethan-1-amine |

| This compound | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(3-(Naphthalen-1-yl)phenyl)ethan-1-amine |

Table 1: Illustrative Suzuki-Miyaura Reactions

Heck and Sonogashira Coupling Reactions

The aryl iodide of this compound is also amenable to Heck and Sonogashira coupling reactions. The Heck reaction couples the aryl iodide with an alkene, while the Sonogashira reaction joins it with a terminal alkyne. nih.govgold-chemistry.org Both reactions are typically palladium-catalyzed. nih.govlibretexts.org The Sonogashira reaction often employs a copper(I) co-catalyst to facilitate the reaction at milder temperatures. gold-chemistry.orglibretexts.org These reactions provide synthetic routes to substituted styrenes and aryl alkynes, respectively.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. jkchemical.comnrochemistry.comorganic-chemistry.org The aryl iodide of this compound can be coupled with a variety of primary and secondary amines to generate N-aryl amine products. jkchemical.comacs.org This reaction is crucial for the synthesis of many pharmaceuticals and organic materials. acs.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. jkchemical.com

Stereochemical Implications in Cross-Coupling with Chiral Centers

A key feature of this compound is its chiral center at the benzylic position. In metal-catalyzed cross-coupling reactions, it is crucial that the stereochemical integrity of this center is maintained. For many palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, the reaction conditions are generally mild enough to avoid racemization. This retention of stereochemistry is vital for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.gov

Transformations Involving the Chiral Amine Functional Group

The primary amine group in this compound is a versatile functional handle for a variety of chemical modifications.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group. cymitquimica.com This allows it to react with a range of electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to yield imines, which can be further reduced to secondary amines. The amine's basicity also allows it to form salts with acids. cymitquimica.com

| Reagent | Product Type |

| Acetyl chloride | Amide |

| Benzaldehyde | Imine (followed by reduction to a secondary amine) |

| Methyl iodide | Alkylated amine (secondary, tertiary, or quaternary ammonium (B1175870) salt) |

Table 2: Examples of Nucleophilic Reactions of the Amine Group

Formation of Imines, Enamines, and Related Intermediates

The primary amine functionality of this compound allows it to react with carbonyl compounds such as aldehydes and ketones to form imines. This reaction typically proceeds under acidic catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water. libretexts.orgmnstate.edu

In reactions with secondary amines, which lack the second hydrogen on the nitrogen required for imine formation, enamines are typically formed through the removal of a hydrogen from an adjacent carbon. libretexts.orglibretexts.org While this compound is a primary amine, the potential for enamine formation exists if it is first converted to a secondary amine through N-alkylation. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. libretexts.orgresearchgate.net

The formation of these intermediates is a key step in various synthetic transformations. For instance, the in-situ formation of imines from amines and aldehydes is a crucial step in multicomponent reactions for the synthesis of more complex molecules. mdpi.com

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The presence of both an amino group and an iodo-substituted phenyl ring allows for intramolecular cyclization reactions, often mediated by transition metal catalysts. These reactions can lead to the formation of fused heterocyclic systems.

For example, indolo[1,2-a]quinoxalines can be synthesized through the cyclization of 1-(aryl)-1H-indoles, where the aryl group has a substituent like an amino or iodo group at the 2-position. thieme-connect.de While this specific example doesn't directly use this compound, it illustrates a general strategy where the iodo- and amino- functionalities can be exploited for heterocycle synthesis.

Furthermore, multicomponent reactions involving amines, dicarbonyl compounds, and other reagents can lead to the formation of pyrroles and other heterocyclic structures. researchgate.net The amino group of this compound can participate in such reactions to afford functionalized, iodine-containing heterocycles, which can be further modified through cross-coupling reactions at the iodo-position. The synthesis of various nitrogen-containing heterocycles, such as indoles, isoquinolines, and benzodiazepines, has been achieved through Rh(III)-catalyzed C-H activation and annulation with diazo compounds. rsc.org 1,3,5-Triazinanes can also serve as synthons for constructing diverse nitrogen-containing heterocyclic frameworks. sioc-journal.cn

Ligand and Chiral Catalyst Precursor Applications

The amine functionality in this compound makes it a candidate for use as a ligand in transition metal catalysis. Amines are known to coordinate with metal centers, and the specific steric and electronic properties of this compound could influence the reactivity and selectivity of a catalytic system. The presence of the chiral center in this compound also makes it a valuable precursor for the synthesis of chiral ligands and catalysts.

Chiral ligands are crucial for asymmetric catalysis, which is the synthesis of a specific enantiomer of a chiral product. For instance, chiral N-heterocyclic carbenes (NHCs) are a significant class of ligands, and their precursors often incorporate chiral amine moieties. ambeed.com While there is no direct evidence found of this compound being used as a precursor for NHC ligands, its structure is amenable to such applications.

The development of earth-abundant metal catalysts, such as those based on iron and cobalt, often relies on the design of specific ligand architectures to control the metal's redox chemistry. nih.gov The amine group in this compound could be incorporated into multidentate ligand frameworks to support such catalytic systems. For example, hemilabile (P^N) ligands have been explored in gold catalysis for cross-coupling reactions. chemrxiv.org

Advanced Mechanistic Elucidation Studies

Radical-Mediated Reaction Pathways

Recent studies have highlighted the involvement of radical intermediates in reactions involving aryl iodides and amines. The C-I bond in aryl iodides can undergo homolytic cleavage to generate an aryl radical, which can then participate in various bond-forming reactions. nih.govnih.gov This process can be initiated by light, heat, or through single-electron transfer (SET) processes. nih.gov

In the context of this compound, the generation of a 3-(1-aminoethyl)phenyl radical could be a key step in certain transformations. For example, NHC-catalyzed reactions have been shown to proceed via the generation of aryl radicals from aryl iodides through a SET process involving a Breslow intermediate. nih.gov The resulting aryl radical can then undergo further reactions, such as arylacylation of styrenes. nih.gov

The presence of an amine group can also influence radical pathways. Amine radical cations, formed by the one-electron oxidation of amines, are versatile reactive intermediates. beilstein-journals.org These radical cations can undergo various transformations, including deprotonation to form α-amino radicals or C-C bond cleavage. beilstein-journals.org

Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT) Cascades

Halogen atom transfer (XAT) and hydrogen atom transfer (HAT) are key steps in many radical-mediated reaction cascades. nih.govrsc.org In an XAT process, a halogen atom is transferred from one molecule to a radical species. For aryl iodides, the relatively weak C-I bond makes them good candidates for XAT reactions. nih.gov

Recent research has shown that α-aminoalkyl radicals can act as XAT reagents in the presence of visible light photocatalysis. nih.gov These radicals can abstract an iodine atom from an aryl iodide, generating an alkyl iodide and an aryl radical. This aryl radical can then undergo further reactions, such as intramolecular HAT. rsc.orgnih.govrsc.org

Transition State Analysis and Reaction Coordinate Studies

The chemical reactivity of this compound is intrinsically linked to the nature of the transition states and the energy profiles of its reactions. Mechanistic investigations, particularly through computational chemistry, provide profound insights into the elementary steps that govern these transformations. While specific transition state analyses for this compound are not extensively documented in dedicated studies, a wealth of information can be gleaned from theoretical investigations into analogous systems, such as the palladium-catalyzed cross-coupling reactions of substituted aryl iodides. These studies are critical for understanding the reactivity of the C-I bond, which is central to the synthetic utility of this compound.

A pivotal and often rate-determining step in many cross-coupling reactions involving aryl halides is the oxidative addition of the C-I bond to a low-valent transition metal catalyst, typically a palladium(0) complex. rsc.orgscispace.comresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate details of this process for various substituted iodobenzenes. scispace.comresearchgate.net These computational studies map out the potential energy surface of the reaction, identifying the transition state structures and their corresponding activation energies.

The general mechanism for the oxidative addition of an aryl iodide to a palladium(0)-phosphine complex involves the initial formation of a pre-reaction complex, followed by the cleavage of the C-I bond to form a Pd(II)-aryl-iodide species. The geometry of the transition state for this process is a critical factor influencing the reaction rate. For iodobenzene (B50100) and its derivatives, the transition state is typically characterized by an elongated C-I bond and the incipient formation of Pd-C and Pd-I bonds. scispace.comresearchgate.net

The electronic nature of the substituents on the phenyl ring plays a significant role in modulating the energy barrier of the oxidative addition. Computational studies on 4-substituted iodobenzenes have shown that electron-withdrawing groups tend to lower the activation energy, thereby accelerating the reaction rate. scispace.comresearchgate.net This is attributed to the stabilization of the increased electron density on the aryl ring in the transition state. Conversely, electron-donating groups can increase the activation barrier.

While this compound has the aminoethyl group at the meta position, which has a weaker electronic influence compared to para substituents, its electron-donating character through the nitrogen lone pair is expected to influence the reactivity. The following table, compiled from DFT studies on para-substituted iodobenzenes in palladium-catalyzed reactions, illustrates the effect of substituents on the free energy of activation for the oxidative addition step. researchgate.net

| Substituent (at para-position) | Hammett Constant (σp) | Calculated Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

|---|---|---|---|

| -NO2 | 0.78 | -4.7 | -40.1 |

| -CN | 0.66 | -4.2 | -39.5 |

| -CHO | 0.42 | -2.9 | -38.1 |

| -H | 0.00 | -0.6 | -36.0 |

| -CH3 | -0.17 | 0.4 | -35.0 |

| -OCH3 | -0.27 | 0.9 | -34.5 |

| -NH2 | -0.66 | 2.8 | -32.4 |

Data adapted from a DFT study on the oxidative addition of 4-substituted iodobenzenes on Pd(0)-PMe3 complexes. researchgate.net The activation free energy is relative to the pre-reaction complex.

In the context of this compound, the amino group can also act as a ligand, potentially coordinating to the palladium center and influencing the reaction pathway. nih.gov This could lead to more complex reaction coordinates involving ligand association and dissociation steps. Furthermore, in reactions like the Buchwald-Hartwig amination, the base employed plays a crucial role and can be involved in the transition state of the proton transfer steps that follow the initial C-N bond formation. nih.gov

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are fundamental to confirming the identity and purity of a chemical compound. Each technique probes different aspects of the molecule's structure and electronic properties.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Iodophenyl)ethan-1-amine, ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the amine, the methyl (CH₃) protons, and the amine (NH₂) protons. The splitting patterns (multiplicity) and coupling constants of the aromatic signals would confirm the 1,3-disubstitution pattern on the phenyl ring. The chemical shift of the methine proton would be indicative of its proximity to the electronegative nitrogen atom.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments. The carbon atom bonded to the iodine would exhibit a characteristic chemical shift.

Stereochemistry: For stereochemical assignment of this chiral amine, advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, would be necessary to distinguish between the (R)- and (S)-enantiomers.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula.

Expected Data: For C₈H₁₀IN, the calculated exact mass would be determined. HRMS analysis would need to match this value to within a few parts per million (ppm) to confirm the elemental composition. The isotopic pattern observed would also be characteristic of a molecule containing one iodine atom.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Expected IR Bands: As a primary amine, this compound would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1580-1650 cm⁻¹. C-H stretches from the aromatic ring and the aliphatic portion, as well as C=C stretches from the aromatic ring, would also be present. The C-I stretch would appear in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-I bond, which can sometimes be weak in IR spectra.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Expected Transitions: The presence of the iodophenyl group constitutes a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The exact position of the absorption maximum (λmax) would be influenced by the substitution pattern and the solvent used.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

To perform this analysis, a suitable single crystal of either an enantiomerically pure sample of this compound or a salt formed with a chiral acid would need to be grown. The diffraction of X-rays by the crystal lattice allows for the calculation of electron density maps, from which atomic positions can be determined with high precision.

Absolute Stereochemistry: By analyzing the anomalous scattering of X-rays, particularly by the heavy iodine atom, the absolute configuration (R or S) of the chiral center can be unambiguously determined.

Molecular Conformation: The crystallographic data would also reveal the precise bond lengths, bond angles, and torsion angles, providing insight into the preferred conformation of the molecule in the solid state.

Co-crystal and Derivative Crystal Structure Analysis

If obtaining a suitable crystal of the parent amine is difficult, forming co-crystals or crystalline derivatives can be an effective strategy.

Co-crystals: Co-crystallization with a well-behaved co-former can improve crystal quality.

Derivatives: Creating a salt with a chiral acid (e.g., tartaric acid) can facilitate both crystallization and the determination of absolute stereochemistry by providing a known chiral reference within the crystal lattice.

Without access to specific published research data, the tables for these analytical techniques cannot be populated with experimental values.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability and physical properties of the crystalline solid. For aromatic compounds like this compound, interactions such as hydrogen bonds, π-π stacking, and halogen bonds are particularly significant.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures, such as iodinated chalcones, provides valuable insights. For instance, studies on (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one reveal that molecules in the crystal are linked through type II halogen bonds. nih.govcore.ac.uk This type of interaction, involving the iodine substituent, often plays a crucial role in the formation of sheet-like structures. nih.govcore.ac.uk

Furthermore, weak intermolecular C—H⋯π interactions are commonly observed between the layers of these structures. nih.govcore.ac.uk Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, often shows that C⋯H/H⋯C, H⋯H, and I⋯H/H⋯I contacts are among the most significant in similar iodinated organic compounds. nih.govcore.ac.uk It is highly probable that the crystal packing of this compound is also stabilized by a combination of these forces, particularly N-H···N or N-H···I hydrogen bonds involving the amine group and various π-stacking and halogen-related interactions.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT methods can accurately determine molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For this compound, DFT calculations would typically be performed using a functional like B3LYP paired with a suitable basis set to obtain a detailed understanding of its chemical behavior. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic amines, the HOMO is typically localized on the π-system of the benzene (B151609) ring and the nitrogen atom of the amine group, while the LUMO is often distributed over the aromatic ring's antibonding π* orbitals. DFT calculations would provide the specific energy values and spatial distributions of these orbitals for this compound, offering predictive insights into its charge transfer characteristics and reaction pathways.

| Parameter | Description | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (Egap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color-coded scheme to represent different potential values. deeporigin.com

Typically, regions of negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. deeporigin.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The hydrogen atoms of the amine group and potentially a region of positive potential (a σ-hole) on the iodine atom would be indicated as positive sites. nih.govresearchgate.net

| Color Code | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, favorable for electrophilic attack. |

| Green | Neutral | Region of near-zero potential. |

| Blue | Positive | Electron-poor region, favorable for nucleophilic attack. |

DFT calculations are highly effective for determining the thermodynamic parameters of molecules and chemical reactions. sioc-journal.cn Standard thermodynamic properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°) can be computed for this compound in the gaseous state. sioc-journal.cnresearchgate.net

These calculations allow for the theoretical assessment of the molecule's relative stability compared to its isomers. researchgate.net Furthermore, by modeling reaction pathways, DFT can be used to calculate activation energies and reaction enthalpies, providing a quantitative understanding of the kinetics and thermodynamics of processes involving this compound. This information is critical for predicting reaction outcomes and optimizing synthesis conditions.

| Thermodynamic Parameter | Symbol | Information Provided |

| Standard Enthalpy of Formation | ΔfH° | The heat change when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔfG° | Indicates the spontaneity of the compound's formation and its relative stability. |

| Entropy | S° | A measure of the molecular disorder or randomness. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. |

Organic molecules with delocalized π-electron systems can exhibit significant non-linear optical (NLO) properties, making them attractive for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters describing NLO behavior include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Derivatives of this compound, particularly those incorporating strong electron-donating and electron-accepting groups to enhance intramolecular charge transfer (ICT), could be designed as effective NLO materials. nih.govresearchgate.net DFT calculations are a primary tool for predicting the hyperpolarizability of new molecular designs. A large β value is indicative of a strong NLO response. Theoretical screening allows for the rational design of derivatives with optimized NLO characteristics before undertaking synthetic efforts. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and the effects of solvation on its structure and dynamics. By simulating the motion of the molecule over time in a given environment, researchers can identify stable conformations and the energetic barriers between them.

A typical MD simulation of this compound would involve placing the molecule in a periodic box filled with a chosen solvent, such as water or a non-polar organic solvent. The interactions between the atoms are described by a force field, and the classical equations of motion are integrated to generate a trajectory of the system. Analysis of this trajectory can reveal the preferred orientations of the ethylamine (B1201723) side chain relative to the iodophenyl ring.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C bond connecting the ethyl group to the phenyl ring and the C-N bond of the amine group. The bulky iodine atom at the meta position is expected to sterically influence the rotational barrier, favoring certain conformations over others.

Table 1: Calculated Relative Energies of this compound Conformers in a Simulated Aqueous Environment

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-clinal | 60° | 1.25 | 25 |

| Anti-clinal | 120° | 2.50 | 10 |

This table presents hypothetical data based on computational studies of similar substituted phenylethylamines.

Solvation effects play a crucial role in the conformational equilibrium. In polar solvents like water, conformations that allow for favorable hydrogen bonding between the amine group and water molecules will be stabilized. Conversely, in non-polar solvents, intramolecular interactions and steric effects are likely to be the dominant factors determining the preferred conformation. MD simulations can quantify these effects by calculating the free energy of solvation for different conformers.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic parameters of this compound. These calculations can provide valuable insights into the electronic structure and how it relates to the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. Comparing these calculated shifts with experimental data can aid in the structural elucidation and assignment of the NMR spectrum.

The solvent can significantly influence NMR chemical shifts. unn.edu.ng DFT calculations incorporating a continuum solvent model, such as the Polarizable Continuum Model (PCM), can account for these solvent effects. For this compound, the chemical shifts of the aromatic protons and the protons of the ethylamine group are expected to show sensitivity to the solvent environment due to changes in hydrogen bonding and solvent polarity.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) of this compound in Different Solvents

| Proton | Experimental (CDCl₃) | Calculated (CDCl₃, PCM) | Experimental (DMSO-d₆) | Calculated (DMSO-d₆, PCM) |

| H-2 | 7.65 | 7.68 | 7.75 | 7.78 |

| H-4 | 7.50 | 7.52 | 7.60 | 7.63 |

| H-5 | 7.10 | 7.12 | 7.20 | 7.23 |

| H-6 | 7.30 | 7.33 | 7.40 | 7.44 |

| CH | 4.15 | 4.18 | 4.25 | 4.29 |

| CH₃ | 1.40 | 1.42 | 1.50 | 1.53 |

| NH₂ | 1.60 | 1.65 | 2.10 | 2.15 |

This table presents hypothetical data based on computational and experimental studies of similar aromatic amines.

Vibrational Spectroscopy (IR and Raman):

Quantum chemical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the normal modes of vibration and their corresponding frequencies can be determined.

For this compound, characteristic vibrational modes would include the N-H stretching and bending of the amine group, C-H stretching of the aromatic ring and the ethyl group, C-N stretching, and vibrations involving the carbon-iodine bond. The calculated vibrational spectrum can be compared with the experimental spectrum to confirm the molecular structure and to assign the observed vibrational bands.

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

| Symmetric N-H Stretch | -NH₂ | 3350 | Medium |

| Asymmetric N-H Stretch | -NH₂ | 3450 | Medium |

| N-H Scissoring | -NH₂ | 1620 | Strong |

| Aromatic C-H Stretch | Ar-H | 3050 | Medium |

| Aliphatic C-H Stretch | -CH, -CH₃ | 2970 | Strong |

| C-N Stretch | C-NH₂ | 1280 | Medium |

| C-I Stretch | Ar-I | 530 | Strong |

This table presents hypothetical data based on DFT calculations for similar aromatic amines and iodinated compounds.

Role As a Strategic Synthetic Synthon in Complex Organic Architectures

Construction of Heterocyclic Systems Incorporating the 3-Iodophenyl Moiety

The presence of both an amine group and an aryl iodide makes 1-(3-Iodophenyl)ethan-1-amine an exceptional precursor for the synthesis of nitrogen-containing heterocycles that retain the synthetically versatile iodine atom for further functionalization.

While classical quinoline (B57606) syntheses like the Friedländer and Doebner reactions typically involve the condensation of anilines with carbonyl compounds, the structural framework of this compound is particularly amenable to powerful cyclization strategies for creating related polycyclic amine structures like tetrahydroisoquinolines.

Two prominent methods for this are the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.orgwikipedia.orgnrochemistry.com The Bischler-Napieralski reaction involves the acylation of a β-arylethylamine followed by acid-catalyzed cyclization. nrochemistry.com this compound can be readily acylated to form the corresponding amide, which upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), cyclizes to yield a 3,4-dihydroisoquinoline (B110456) derivative. organic-chemistry.org

The Pictet-Spengler reaction provides another robust route, involving the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which subsequently undergoes intramolecular electrophilic aromatic substitution to furnish a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com This reaction is foundational in the synthesis of numerous alkaloids and related pharmacologically active compounds.

| Reaction Name | Precursor from Target Compound | Key Reagent | Product Class |

| Bischler-Napieralski | N-acyl-1-(3-iodophenyl)ethylamine | POCl₃, P₂O₅ | Dihydroisoquinolines |

| Pictet-Spengler | This compound | Aldehyde/Ketone, Acid | Tetrahydroisoquinolines |

The primary amine of this compound serves as a key nucleophilic handle for its incorporation into five-membered heterocyclic systems such as triazoles and thiadiazoles.

Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide (B42300) precursors. ajprd.comsbq.org.br this compound can be converted into the requisite thiosemicarbazide intermediate. This intermediate, upon treatment with a strong acid, undergoes cyclodehydration to yield the corresponding 2-amino-5-substituted-1,3,4-thiadiazole, embedding the 1-(3-iodophenyl)ethyl moiety into the heterocyclic core.

Triazoles: The most prominent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," which involves the reaction between an azide (B81097) and a terminal alkyne. frontiersin.orgnih.gov The primary amine of this compound can be transformed into an azide group through diazotization followed by substitution with an azide source (e.g., sodium azide). The resulting chiral azide is then a versatile partner for cycloaddition with various alkynes to produce a library of chiral, iodinated 1,2,3-triazole derivatives.

The carbon-iodine bond in this compound is a powerful tool for constructing fused heterocyclic systems like indoles, primarily through palladium-catalyzed cross-coupling reactions. nih.govdatapdf.com

A highly effective strategy is the Sonogashira coupling followed by intramolecular cyclization. nih.govwikipedia.orgorganic-chemistry.org In this approach, the N-protected amine is first coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The resulting o-alkynyl aniline (B41778) derivative can then undergo electrophilic or transition-metal-catalyzed cyclization to form the indole (B1671886) ring. This method allows for the introduction of diverse substituents at the 2- and 3-positions of the indole.

An alternative palladium-catalyzed approach is the intramolecular Heck reaction . This involves creating a substrate where an alkene is tethered to the nitrogen atom of the N-protected amine. Palladium-catalyzed cyclization via insertion into the C-I bond followed by β-hydride elimination constructs the indole core. These methods are valued for their high efficiency and broad functional group tolerance.

| Palladium-Catalyzed Method | Key Transformation | Intermediate | Resulting Heterocycle |

| Sonogashira/Cyclization | C(sp²)-C(sp) coupling | o-Alkynyl aniline derivative | Substituted Indole |

| Intramolecular Heck | C(sp²)-C(sp²) coupling | N-alkenyl aniline derivative | Substituted Indole |

Chiral Catalyst and Ligand Development from this compound

The chiral nature of this compound makes it an excellent starting material for the development of novel catalysts and ligands for asymmetric synthesis.

The primary amine itself can function as a simple chiral Brønsted base or as a Lewis basic ligand for metal centers. However, its true potential is realized when it is derivatized to create more structurally complex and functionally specific chiral catalysts.

Common derivatizations include:

Schiff Bases: Condensation with substituted salicylaldehydes yields chiral salen-type ligands, which are workhorses in asymmetric catalysis, particularly in oxidation and cycloaddition reactions.

Amides and Sulfonamides: Reaction with acyl chlorides or sulfonyl chlorides produces chiral amides and sulfonamides. These can act as hydrogen-bond donors in organocatalysis or as ligands for transition metals.

Phosphinamides: Reaction with chlorophosphines can generate chiral phosphine-amine ligands (P,N ligands), which are highly effective in a range of metal-catalyzed asymmetric reactions, including hydrogenations and cross-couplings.

Chiral primary amines are fundamental to the field of asymmetric organocatalysis, primarily through the activation of carbonyl compounds via the formation of chiral enamine or iminium ion intermediates.

Enamine Catalysis: this compound can react with a ketone or aldehyde to form a nucleophilic chiral enamine. This enamine can then react enantioselectively with electrophiles, such as in Michael additions to α,β-unsaturated aldehydes.

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes, the amine forms a chiral iminium ion. This transformation lowers the LUMO of the aldehyde, activating it for nucleophilic attack in reactions like Diels-Alder or Friedel-Crafts alkylations with high enantiocontrol.

The 3-iodophenyl substituent can influence the catalyst's efficacy through steric and electronic effects, allowing for the fine-tuning of reactivity and selectivity. The iodine atom also provides a site for further modification of the catalyst structure.

Table of Representative Organocatalytic Applications Hypothetical data based on typical results for primary amine catalysts.

| Reaction Type | Substrates | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Michael Addition | Propanal + Nitrostyrene | (R)-1-(3-Iodophenyl)ethan-1-amine | 95 | 92 |

| Friedel-Crafts Alkylation | Cinnamaldehyde + Pyrrole | (S)-1-(3-Iodophenyl)ethan-1-amine | 88 | 90 |

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is crucial for transition metal-catalyzed asymmetric reactions, which are fundamental in producing enantiomerically pure compounds, particularly in the pharmaceutical industry. This compound serves as a valuable chiral precursor for the synthesis of such ligands. The primary amine group offers a reactive handle for derivatization, allowing for the construction of more complex ligand scaffolds such as bidentate and pincer ligands.

The presence of the 3-iodophenyl moiety is of particular strategic importance. The iodine atom can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of other functional groups, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. This tunability is critical for optimizing the catalytic activity and enantioselectivity of the metal complex.

| Reaction Type | Catalyst | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh(I) or Ru(II) complexes with chiral phosphine (B1218219) ligands | Chiral Alcohols, Amines | Up to >99% |

| Asymmetric C-C Coupling | Pd(0) or Ni(II) complexes with chiral ligands | Chiral Biaryls, Substituted Alkenes | Often >90% |

| Asymmetric Amination | Cu(I) or Ir(I) complexes with chiral ligands | Chiral Diamines, Amino Alcohols | High enantioselectivity reported |

This table represents typical performance for asymmetric reactions using ligands derived from chiral amines and does not represent data for this compound itself, but illustrates the potential of ligands synthesized from it.

Precursor for Advanced Organic Materials

The unique combination of a chiral center and an iodinated aromatic ring makes this compound an attractive starting material for the synthesis of advanced organic materials with novel optical, electronic, and self-assembly properties.

Responsive molecular systems, or "smart" materials, can change their properties in response to external stimuli such as light, heat, or chemical analytes. The this compound scaffold can be incorporated into larger molecular frameworks, such as polymers or macrocycles, to impart chirality and a site for further functionalization.

The iodine atom can be exploited to attach the molecule to polymer backbones or other molecular switches. The inherent chirality of the ethylamine (B1201723) group can then influence the macroscopic properties of the material, leading to, for example, chiroptical switching, where the material's interaction with polarized light can be modulated.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The iodophenyl group of this compound is particularly significant in this context due to its ability to participate in halogen bonding. nih.govresearchgate.net

Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base. mdpi.com This interaction is becoming an increasingly important tool in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.net By incorporating this compound or its derivatives into a molecular design, the iodine atom can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The chirality of the amine group can then be transferred to the supramolecular level, leading to the formation of chiral aggregates, gels, or liquid crystals. nih.gov

| Interaction Type | Strength | Directionality | Application in Supramolecular Chemistry |

| Hydrogen Bonding | 5-30 kcal/mol | High | Formation of helices, sheets, and networks |

| Halogen Bonding | 1-10 kcal/mol | High | Crystal engineering, liquid crystals, anion recognition |

| π-π Stacking | 1-5 kcal/mol | Moderate | Stabilization of aromatic-containing assemblies |

This table provides a general comparison of non-covalent interactions relevant to supramolecular assemblies that can be influenced by synthons like this compound.

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a chiral building block like 1-(3-Iodophenyl)ethan-1-amine, this involves moving away from traditional methods that often rely on harsh reagents, stoichiometric reductants, and organic solvents. The future in this area lies in the adoption of aqueous-phase syntheses and innovative catalytic approaches.

Solvent-Free or Aqueous-Phase Syntheses

The development of synthetic methods that operate in water or without any solvent is a cornerstone of green chemistry. nih.gov For the synthesis of chiral amines, biocatalysis is at the forefront of this movement. Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of amines in aqueous media under mild conditions. bldpharm.comnih.govnih.gov

Transaminases, for instance, can produce chiral amines by transferring an amino group from a donor to a prochiral ketone, such as 1-(3-iodophenyl)ethanone. nih.govresearchgate.net The key challenge often lies in shifting the reaction equilibrium to favor product formation. news-medical.net Strategies to overcome this include using specific amine donors or employing multi-enzyme cascade reactions to remove byproducts. news-medical.netresearchgate.net

Reductive amination in aqueous media, often facilitated by water-soluble metal catalysts, presents another promising green route. bldpharm.com This approach combines a ketone, an amine source (like ammonia), and a hydrogen donor in water to directly produce the chiral amine. bldpharm.comnih.gov The development of recyclable catalysts, such as dendritic metal complexes, further enhances the sustainability of these processes. bldpharm.com

Table 1: Comparison of Green Synthesis Approaches for Chiral Amines

| Method | Catalyst Type | Typical Solvent | Key Advantages | Key Challenges |

| Biocatalysis (Transaminase) | Enzyme (e.g., ω-TA) | Water | High enantioselectivity, mild conditions, renewable catalyst. nih.govresearchgate.net | Unfavorable equilibria, substrate/product inhibition. news-medical.net |

| Biocatalysis (IRED/AmDH) | Enzyme | Water | High enantioselectivity, direct amination. bldpharm.comnih.gov | Cofactor regeneration, limited substrate scope for wild-type enzymes. |

| Aqueous Reductive Amination | Water-soluble metal complex (e.g., Iridium) | Water | Atom economy, use of water as solvent. bldpharm.com | Catalyst recovery and recycling. bldpharm.com |

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering alternative energy inputs that can drive reactions under mild conditions. Visible-light photocatalysis, often in combination with transition metals like iridium or copper, can be used to generate reactive radical intermediates for the synthesis of complex amines. frontiersin.org For instance, the asymmetric synthesis of α-tertiary amines has been achieved through the single-electron reduction of imines, followed by radical addition to alkenes. frontiersin.org

Electrocatalysis provides another avenue for green synthesis by using electricity to drive redox reactions. This can be coupled with enzymatic processes; for example, to regenerate cofactors required by enzymes like amine dehydrogenases. nih.gov The electrochemical approach has the potential to be highly efficient and can be powered by renewable energy sources, further boosting its green credentials.

Exploration of Novel Catalytic Transformations and Reaction Mechanisms

The synthesis of enantiomerically pure this compound is typically achieved through the asymmetric reduction of the corresponding imine or the reductive amination of 1-(3-iodophenyl)ethanone. Research in this area is focused on the development of more efficient and selective catalysts.

Transition metal complexes of iridium and ruthenium are at the forefront of asymmetric hydrogenation and transfer hydrogenation. nih.govnih.govmdpi.com Chiral ligands are crucial for inducing enantioselectivity, and a continuous effort is dedicated to designing new ligand scaffolds that can improve catalytic activity and selectivity for a broader range of substrates. nih.gov The mechanism of these reactions, particularly the transfer hydrogenation, involves the formation of a metal-hydride species that delivers hydrogen to the imine or ketone. nih.govbeilstein-journals.orgnih.gov Understanding these mechanisms in detail allows for the rational design of better catalysts.

Beyond synthesis, the iodo-substituent on the phenyl ring of this compound serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. researchgate.netnih.govenamine.net This allows for the facile introduction of new functional groups, enabling the synthesis of a diverse library of chiral molecules from a single building block. Future research will likely explore new palladium- and nickel-catalyzed cross-coupling reactions that can proceed under milder conditions with broader functional group tolerance. mdpi.com

Design of Next-Generation Chiral Building Blocks with Enhanced Properties

The term "chiral building block" refers to an enantiomerically pure compound that can be used in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. nih.govresearchgate.netmdpi.com this compound is a prime example, combining a chiral center with a functionalizable aromatic ring.

The future in this area involves using this compound as a scaffold to create more complex, "next-generation" building blocks. The iodine atom allows for the introduction of various substituents through cross-coupling reactions, which can be used to tune the steric and electronic properties of the molecule. nih.govenamine.net For example, Sonogashira coupling can introduce alkyne moieties, which are themselves versatile functional groups for further transformations. researchgate.net

Furthermore, the amine group can be derivatized to create a wide range of amides, sulfonamides, and other nitrogen-containing functionalities. This dual functionalization capacity (at the iodine and the amine) makes it a highly modular building block for combinatorial chemistry and the rapid synthesis of compound libraries for drug discovery.

Integration into Advanced Functional Material Systems (excluding biological)

The unique properties of chiral molecules are increasingly being harnessed in the field of materials science. The incorporation of chiral units like this compound into polymers or supramolecular assemblies can impart chirality to the final material, leading to interesting optical and recognition properties.

Amino acid-functionalized polymers are a growing area of research, with applications in catalysis and chiral recognition. beilstein-journals.org By analogy, polymers incorporating this compound could be synthesized, where the chiral amine provides stereochemical control and the iodophenyl group offers a site for post-polymerization modification. For instance, the iodine could be used to attach chromophores or other functional units via cross-coupling, leading to materials with tailored photophysical properties. rsc.org

Another emerging area is the development of chiral sensors. Supramolecular systems designed to bind enantiomers can produce a detectable signal, such as a change in fluorescence or circular dichroism. frontiersin.org Chiral amines are often used as the recognition elements in these sensors. researchgate.net this compound could serve as a key component in such systems, either as the chiral selector itself or as a building block for a more complex sensor molecule. The iodo group could be functionalized to attach the signaling unit, creating an integrated sensor system.

Table 2: Potential Applications in Advanced Functional Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Chiral Polymers | As a chiral monomer or a pendant group. | Chiral recognition, catalysis, optical activity. beilstein-journals.org |

| Functionalized Polymers | The iodo group allows for post-polymerization modification. | Tunable photophysical or electronic properties. rsc.org |

| Chiral Sensors | As the chiral recognition element. | Enantioselective binding and signal transduction. researchgate.net |

| Supramolecular Assemblies | As a building block for self-assembling chiral structures. | Complex, ordered materials with emergent properties. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Iodophenyl)ethan-1-amine with high yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or amination reactions. For example, using aryl halides (e.g., 3-iodophenyl precursors) with ethylamine derivatives under catalytic conditions (e.g., PdCl₂(PPh₃)₂/CuI in acetonitrile) . Post-synthesis, purification via column chromatography or recrystallization ensures purity. Reaction optimization should focus on temperature (60–80°C), stoichiometry of amines/halides, and inert atmosphere to minimize side reactions like dehalogenation .

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS (for structure solution) and ORTEP-III (for visualization) is standard. Crystals grown via slow evaporation in solvents like ethanol/dichloromethane are mounted on diffractometers. Key parameters include R-factor refinement (<5%), halogen (I) position validation, and hydrogen bonding analysis to confirm amine group orientation .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Use a combination of: